(2R,3R)-6-(Benzyloxy)hexane-2,3-diol

Chiral building block Asymmetric synthesis Stereochemical integrity

(2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0) is a chiral, non-racemic 1,2-diol bearing a benzyl-protected primary alcohol at the terminal position of a six-carbon backbone. With two defined stereogenic centers at C2 and C3 (R,R configuration), a molecular formula of C₁₃H₂₀O₃, and a molecular weight of 224.30 g/mol, it belongs to a family of four stereoisomeric 6-benzyloxyhexane-2,3-diols that are employed as chiral building blocks, ligands, and synthetic intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 909294-22-0
Cat. No. B12603438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-6-(Benzyloxy)hexane-2,3-diol
CAS909294-22-0
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C(CCCOCC1=CC=CC=C1)O)O
InChIInChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m1/s1
InChIKeyDFVIWPLFSQHCHX-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0) and Why Its Stereochemistry Matters for Chiral Synthesis Procurement


(2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0) is a chiral, non-racemic 1,2-diol bearing a benzyl-protected primary alcohol at the terminal position of a six-carbon backbone [1]. With two defined stereogenic centers at C2 and C3 (R,R configuration), a molecular formula of C₁₃H₂₀O₃, and a molecular weight of 224.30 g/mol, it belongs to a family of four stereoisomeric 6-benzyloxyhexane-2,3-diols that are employed as chiral building blocks, ligands, and synthetic intermediates in medicinal chemistry and asymmetric synthesis . The (2R,3R) configuration provides a specific spatial orientation of the vicinal diol that is not interchangeable with its (2S,3S)-enantiomer or the (2R,3S)- and (2S,3R)-diastereomers.

Why Generic Substitution of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0) with Other 6-Benzyloxyhexane-2,3-diol Stereoisomers Is Not Chemically Valid


The four stereoisomers of 6-benzyloxyhexane-2,3-diol are not functionally equivalent. The (2R,3R)-enantiomer and its (2S,3S)-mirror image exhibit opposite optical rotation and can yield enantiomeric products in downstream reactions, while the (2R,3S)- and (2S,3R)-diastereomers possess distinct spatial relationships between the vicinal hydroxyl groups, altering chelation behavior, hydrogen-bonding networks, and diastereofacial selectivity in asymmetric transformations [1]. Experience with enzymatic resolutions of related cyclic carbonate precursors shows that Pseudomonas diminuta lipase strongly discriminates among stereoisomers, with cis-configured five-membered carbonates hydrolyzed with very high enantioselectivity to afford anti-(2R,3S)-diols in nearly optically pure form, whereas trans-substrates are hydrolyzed with low enantioselectivity and reactivity [2]. This enzymatic bias means that the (2R,3R)-syn-diol cannot be accessed through the same biotransformation route with comparable efficiency, and substituting a different stereoisomer in a chiral synthesis programme would introduce an uncontrolled stereochemical variable.

(2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0): Quantitative Differentiation Evidence Against Closest Stereoisomeric Analogs


Absolute Configuration vs. Stereoisomeric Comparators: Defined (2R,3R) Syn-Vicinal Diol Geometry

The (2R,3R)-configuration places both hydroxyl groups and the methyl substituent on the same face of the hexane backbone, generating a syn-1,2-diol relationship. This contrasts with the (2R,3S)-diastereomer (CAS 909294-15-1) which presents an anti-1,2-diol geometry [1]. The syn vs. anti diol topology directly influences the dihedral angle between the hydroxyl groups, the capacity for chelate formation with metal ions, and the stereochemical outcome of reactions at the diol unit.

Chiral building block Asymmetric synthesis Stereochemical integrity

Enzymatic Accessibility Gap: (2R,3R)-syn-Diol Is Not the Major Product of P. diminuta-Catalyzed Hydrolysis of Five-Membered Cyclic Carbonates

In the Nogawa et al. (2006) system, Pseudomonas diminuta (FU0090) hydrolyzes cis-configured five-membered cyclic carbonates with very high enantioselectivity to give almost optically pure anti-(2R,3S)-diols, while trans-substrates are hydrolyzed with low enantioselectivities and/or reactivities [1]. The (2R,3R)-syn-diol would require a trans-configured cyclic carbonate precursor, which the enzyme processes poorly. This fundamentally limits the biotechnological supply of the (2R,3R)-enantiomer.

Biocatalysis Enantioselective hydrolysis Kinetic resolution

Physicochemical Identity: Computed LogP, PSA, and Hydrogen-Bonding Capacity Identical Across All Four Stereoisomers but Different from Non-Benzyloxy Hexane-2,3-diols

Computed properties for (2R,3R)-6-(benzyloxy)hexane-2,3-diol include XLogP3 = 1.4, topological polar surface area (TPSA) = 49.7 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and rotatable bond count = 7 [1]. These values are identical across the four stereoisomers because they depend on connectivity, not configuration. However, they differ markedly from the unsubstituted (2R,3R)-hexane-2,3-diol (CAS 617-30-1), which has XLogP ≈ 0.5, TPSA = 40.5 Ų, and lacks the benzyl ether moiety.

Physicochemical profiling LogP Polar surface area

Differential Synthetic Utility: (2R,3R)-Diol as a C₂-Symmetric Chiral Auxiliary/Ligand Precursor vs. anti-Diols for Bidentate Ligand Scaffolds

C₂-symmetric vicinal syn-diols are established privileged scaffolds for chiral auxiliaries and ligands in asymmetric catalysis [1]. The (2R,3R)-syn-diol configuration delivers a C₂-symmetric environment upon derivatization of the diol unit, whereas the (2R,3S)-anti-diol is C₁-symmetric. In applications such as chiral phosphoramidite ligands or bis-oxazoline (BOX) systems, the symmetry of the diol subunit directly determines the facial selectivity and enantiomeric excess achievable in catalytic asymmetric reactions.

Chiral auxiliary C2-symmetric ligand Asymmetric catalysis

Procurement-Impacting Synthesis Complexity: trans-Cyclic Carbonate Route to (2R,3R)-Diol Requires Lower-Yielding Step or Stoichiometric Chiral Resolution

The Tetrahedron (2006) study establishes that trans-configured five-membered cyclic carbonates—the direct precursors to syn-diols like the title compound—are hydrolyzed by P. diminuta with 'low enantioselectivities and/or reactivities' [1]. This stands in sharp contrast to the cis-substrate → anti-(2R,3S)-diol pathway that occurs with high enantioselectivity. Consequently, enantiopure (2R,3R)-diol cannot be efficiently obtained via the same enzymatic platform, requiring instead a classical resolution, chiral auxiliary-directed synthesis, or asymmetric dihydroxylation of a (Z)-olefin precursor.

Synthetic route efficiency Process chemistry Procurement cost

Where (2R,3R)-6-(Benzyloxy)hexane-2,3-diol (CAS 909294-22-0) Delivers Irreplaceable Value: Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of C₂-Symmetric Chiral Ligands Requiring a syn-(2R,3R)-Diol Backbone

When designing C₂-symmetric ligands (e.g., bis-oxazolines, phosphoramidites, or TADDOL-like architectures) for asymmetric catalysis, the syn-(2R,3R)-diol configuration is essential to establish the twofold rotational symmetry that underpins predictable enantiofacial discrimination. Substituting the diastereomeric anti-(2R,3S)-diol would produce a C₁-symmetric ligand with fundamentally altered, and typically inferior, enantioselectivity [1]. Procurement of the (2R,3R)-enantiomer with verified stereochemical purity is therefore non-negotiable for this application class.

Total Synthesis of syn-Configured Natural Product Fragments Where the (2R,3R)-Diol Subunit Is Embedded in the Target

Certain bioactive natural products contain a syn-1,2-diol motif with specific (2R,3R) absolute stereochemistry. Using the (2R,3R)-6-(benzyloxy)hexane-2,3-diol as a chiral building block in fragment assembly ensures that the stereochemical information is carried forward without requiring a late-stage, loss-yielding resolution step. The benzyloxy group at C6 additionally serves as a latent handle for further functionalization or selective deprotection orthogonal to the vicinal diol [2].

Mechanistic Studies Requiring a Defined syn-Diol Stereoisomer for Stereochemical Probe Experiments

In enzymology or chemical biology, where a specific diastereomer is required to probe the stereochemical requirements of an enzyme active site or receptor binding pocket, the (2R,3R)-syn-diol provides a well-defined molecular ruler. The enzymatic hydrolysis data from Nogawa et al. (2006) demonstrate that P. diminuta strongly discriminates between syn- and anti-diol precursors, supporting the notion that biological systems differentiate these stereoisomers with high fidelity [1]. The (2R,3R)-compound enables experiments where the syn-relationship of the hydroxyl groups must be preserved.

Process Chemistry Development Targeting a Scalable Route to Enantiopure syn-(2R,3R)-Diols

Given the documented low enantioselectivity of P. diminuta toward trans-carbonate substrates that would yield the syn-diol [1], an industrial process chemistry group developing a scalable, enantioselective synthesis of the (2R,3R)-diol requires an authenticated reference standard of the target enantiomer. The compound serves as the analytical benchmark for chiral HPLC method development, determination of enantiomeric excess in reaction screening, and validation of alternative biocatalytic or chemocatalytic approaches that might fill the synthetic gap identified in the 2006 study.

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